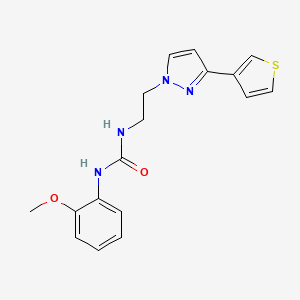![molecular formula C22H23BrN2O B2392186 8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline CAS No. 921808-13-1](/img/structure/B2392186.png)
8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the bromobenzyl group, and the attachment of the piperidinyl moiety. Common reagents and conditions used in these steps may include:
Formation of Quinoline Core: Cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Bromobenzyl Group: Nucleophilic substitution reactions using 4-bromobenzyl chloride or bromobenzyl bromide.
Attachment of Piperidinyl Moiety: N-alkylation reactions using 3-methylpiperidine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring or the bromobenzyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions may introduce various functional groups onto the quinoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Benzyl Ethers: Compounds with similar benzyl ether linkages, used in various chemical and biological applications.
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives, known for their diverse pharmacological activities.
Uniqueness
8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZTVPAUIBYIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-diethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2392105.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide](/img/structure/B2392106.png)

![(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2392109.png)
![1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2392111.png)

![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)
![1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2392118.png)




![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)
